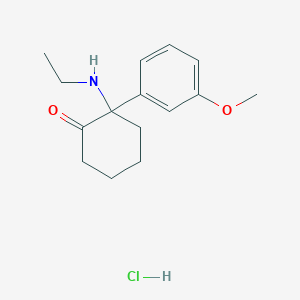

Chlorhydrate de méthoxétamine

Vue d'ensemble

Description

La méthoxétamine (chlorhydrate) est un anesthésique dissociatif synthétique appartenant à la classe des arylcyclohexylamines. Développé comme une drogue de synthèse, il est connu pour ses effets dissociatifs et hallucinogènes. La méthoxétamine (chlorhydrate) agit principalement comme un antagoniste du récepteur N-méthyl-D-aspartate (NMDA), à l'instar d'autres composés de sa classe tels que la kétamine et la phéncyclidine .

Applications De Recherche Scientifique

Methoxetamine (hydrochloride) has several scientific research applications :

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

Biology: Methoxetamine is studied for its effects on the central nervous system, particularly its interaction with NMDA receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its antidepressant effects.

Industry: Methoxetamine is used in the development of new psychoactive substances and as a tool for studying the pharmacology of dissociative anesthetics.

Mécanisme D'action

Target of Action

Methoxetamine hydrochloride primarily targets the N-methyl-D-aspartate (NMDA) receptors . These receptors are a type of ionotropic glutamate receptor and play a crucial role in controlling synaptic plasticity and memory function .

Mode of Action

Methoxetamine hydrochloride acts mainly as an NMDA receptor antagonist . This means it binds to these receptors and inhibits their activity. The inhibition of NMDA receptors by Methoxetamine hydrochloride leads to a decrease in neuronal excitability, which results in its dissociative effects .

Biochemical Pathways

For instance, NMDA receptor antagonism has been linked to increased activity of the mammalian target of rapamycin (mTOR) pathway , which plays a key role in cell growth, cell proliferation, protein synthesis, and synaptic plasticity .

Pharmacokinetics

It is known that the compound has a high affinity for nmda receptors , suggesting that it may be readily absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of Methoxetamine hydrochloride’s action primarily involve the inhibition of NMDA receptor activity. This can lead to a range of effects, including altered perception, cognitive disruption, and potential neurotoxicity . At the cellular level, Methoxetamine hydrochloride can induce cytotoxicity in certain cell types .

Analyse Biochimique

Biochemical Properties

Methoxetamine hydrochloride interacts with several enzymes, proteins, and other biomolecules. It acts mainly as an NMDA receptor antagonist . It was often believed to possess opioid properties due to its structural similarity to 3-HO-PCP, but this assumption is not supported by data, which shows insignificant affinity for the μ-opioid receptor by the compound .

Cellular Effects

Methoxetamine hydrochloride has been found to have significant effects on various types of cells and cellular processes. For instance, it has been found to induce cytotoxicity in H9c2 cells, a cell line derived from rat heart tissue . This cytotoxicity is possibly related to the regulation of the expression and function of P21 protein (Cdc42/Rac)-activated kinase 1 (PAK-1) .

Molecular Mechanism

The mechanism of action of Methoxetamine hydrochloride is primarily through its antagonistic effect on the NMDA receptor . It has also been found to act as a serotonin reuptake inhibitor . It shows little or no effect on the reuptake of dopamine and norepinephrine .

Temporal Effects in Laboratory Settings

It has been associated with hospitalizations from high and/or combined consumption in the US and UK . Acute reversible cerebellar toxicity has been documented in three cases of hospital admission due to MXE overdose, lasting for between one and four days after exposure .

Metabolic Pathways

Methoxetamine hydrochloride is involved in several metabolic pathways. It undergoes O-demethylation, hydroxylation, N-deethylation, dehydrogenation, and reduction .

Méthodes De Préparation

La synthèse de la méthoxétamine (chlorhydrate) implique plusieurs étapes à partir de composés disponibles dans le commerce. Une voie de synthèse courante comprend les étapes suivantes :

Formation d'un nitrile aromatique : Ceci implique la réaction d'un composé aromatique avec un groupe nitrile.

Réaction de Grignard : Le nitrile aromatique subit une réaction de Grignard pour former un composé intermédiaire.

Bromation : Le composé intermédiaire est ensuite bromé.

Formation d'imine : Le composé bromé réagit avec une amine appropriée pour former une imine.

Cyclisation : L'imine subit une cyclisation par chauffage pour former la méthoxétamine.

Les méthodes de production industrielle impliquent généralement l'optimisation de ces étapes pour obtenir des rendements et une pureté élevés. Les conditions réactionnelles, telles que la température, les solvants et les catalyseurs, sont soigneusement contrôlées pour garantir l'obtention du produit souhaité.

Analyse Des Réactions Chimiques

La méthoxétamine (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : La méthoxétamine peut être oxydée pour former divers métabolites. Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent convertir la méthoxétamine en ses dérivés aminés correspondants. Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : La méthoxétamine peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes. Par exemple, l'halogénation peut introduire des atomes d'halogène dans la molécule.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation conduit généralement à la formation de métabolites hydroxylés.

4. Applications de la recherche scientifique

La méthoxétamine (chlorhydrate) a plusieurs applications en recherche scientifique :

Chimie : Elle est utilisée comme étalon de référence en chimie analytique pour l'identification et la quantification de composés similaires.

Biologie : La méthoxétamine est étudiée pour ses effets sur le système nerveux central, en particulier son interaction avec les récepteurs NMDA.

Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, telles que ses effets antidépresseurs.

Industrie : La méthoxétamine est utilisée dans le développement de nouvelles substances psychoactives et comme outil pour étudier la pharmacologie des anesthésiques dissociatifs.

5. Mécanisme d'action

La méthoxétamine (chlorhydrate) exerce ses effets principalement par l'antagonisme du récepteur NMDA . Ce récepteur est impliqué dans la plasticité synaptique et la fonction de la mémoire. En bloquant le récepteur NMDA, la méthoxétamine perturbe la neurotransmission normale, conduisant à ses effets dissociatifs et hallucinogènes. De plus, la méthoxétamine inhibe la recapture de la sérotonine, contribuant à ses propriétés psychoactives.

Comparaison Avec Des Composés Similaires

La méthoxétamine (chlorhydrate) est souvent comparée à d'autres anesthésiques dissociatifs tels que la kétamine et la phéncyclidine . Voici quelques points clés de comparaison :

Kétamine : La méthoxétamine et la kétamine sont toutes deux des antagonistes du récepteur NMDA, mais la méthoxétamine est conçue pour avoir une durée d'action plus longue et moins d'effets secondaires liés à la toxicité vésicale.

Phéncyclidine (PCP) : La méthoxétamine partage des similitudes structurales avec la phéncyclidine, mais elle est considérée comme ayant un profil plus sûr et moins de potentiel d'abus.

Des composés similaires comprennent :

- Kétamine

- Phéncyclidine (PCP)

- N-éthylnorketamine (NENK)

- 2-MeO-N-éthylketamine (2-MeO-NEK)

- 4-MeO-N-éthylketamine (4-MeO-NEK)

Les propriétés uniques de la méthoxétamine, telles que ses interactions spécifiques avec les récepteurs et ses effets secondaires réduits, en font un composé précieux pour la recherche et les applications thérapeutiques potentielles.

Propriétés

IUPAC Name |

2-(ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.ClH/c1-3-16-15(10-5-4-9-14(15)17)12-7-6-8-13(11-12)18-2;/h6-8,11,16H,3-5,9-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNRBMKLTGCSRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CCCCC1=O)C2=CC(=CC=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239908-48-5 | |

| Record name | Cyclohexanone, 2-(ethylamino)-2-(3-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239908-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxetamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239908485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHOXETAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKO8XUO3NY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

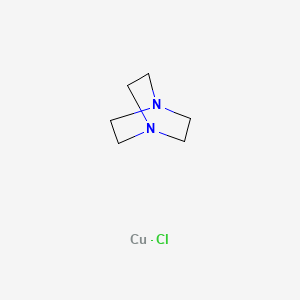

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the crystallographic data obtained for methoxetamine hydrochloride?

A1: The study successfully determined the crystal structure of methoxetamine hydrochloride using X-ray powder diffraction. This technique revealed key structural information, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-5,5-dimethyl-4-(1-methylethyl)-oxazole](/img/structure/B1512857.png)

![9,10-Bis[(triisopropylsilyl)ethynyl]anthracene](/img/structure/B1512862.png)

![N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B1512864.png)

![Cyclopenta-1,3-diene;ditert-butyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;dichloropalladium;iron(2+)](/img/structure/B1512871.png)

![Tripotassium;[(1R,2S,4S,5S)-2,3,4-trihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate](/img/structure/B1512873.png)

![Chlorotitanium(1+);cyclopenta-1,3-diene;[(4R,5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/structure/B1512879.png)